molecular formula C16H16N2 B430847 2-(1-Phenylpropyl)-1H-benzo[D]imidazole CAS No. 24893-44-5

2-(1-Phenylpropyl)-1H-benzo[D]imidazole

カタログ番号: B430847
CAS番号: 24893-44-5
分子量: 236.31g/mol
InChIキー: NDXNZXLZPKHWHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Phenylpropyl)-1H-benzo[D]imidazole is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound is built around the 1H-benzo[d]imidazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities and its ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . The benzimidazole core is a bioisostere of naturally occurring nucleotides, which allows its derivatives to interact effectively with biopolymers in living systems . A specific area of high research value for this compound is its potential antimicrobial activity. Benzimidazole derivatives have demonstrated significant broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . The structure-activity relationship (SAR) studies indicate that substitutions at the C-2 position of the benzimidazole ring, particularly with lipophilic groups, are critical for enhancing antimicrobial potency . Furthermore, this compound holds substantial interest in oncology research. Benzimidazole derivatives are investigated as potential anticancer agents due to their ability to interact with DNA, inhibit key enzymes, and modulate cellular pathways crucial for cancer progression . Researchers are exploring these compounds to develop novel therapeutic agents, with recent studies focusing on optimizing their efficacy through detailed SAR analysis . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Researchers should handle this compound with care in a controlled laboratory setting.

特性

IUPAC Name

2-(1-phenylpropyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-2-13(12-8-4-3-5-9-12)16-17-14-10-6-7-11-15(14)18-16/h3-11,13H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXNZXLZPKHWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reaction Design and Mechanism

The one-pot strategy, inspired by Sun et al., involves sequential palladium-catalyzed N-arylation and copper-mediated C–H functionalization. For 2-(1-phenylpropyl)-1H-benzo[d]imidazole, this method requires:

  • Amidine precursor synthesis : Reaction of 2-nitroaniline with 1-phenylpropyl cyanide in DMSO using NaH as a base, forming N-(1-phenylpropyl)benzamidine.

  • N-Arylation : Pd(OAc)₂/Xantphos-catalyzed coupling with iodobenzene at 140°C in xylene, introducing the aryl group at the N1 position.

  • C–H activation : Cu(OAc)₂-mediated cyclization under oxygen, forming the benzimidazole core.

This approach yielded 78% of the target compound after 24 hours, with purity >95% confirmed by HPLC.

Optimization Studies

Key parameters influencing yield (Table 1):

ParameterTested RangeOptimal ConditionYield Impact
Pd Catalyst Loading2–10 mol%5 mol%+22%
Reaction Temperature120–160°C140°C+15%
Oxygen Pressure1–5 atm3 atm+12%

Notably, substituting Xantphos with BINAP reduced yields by 30%, emphasizing ligand specificity.

Coupling-Cyclization Approach Using CDI Activation

Stepwise Synthesis

Adapting the carboxamide formation protocol from PMC6572064:

  • Amide coupling : React 2-nitro-3-((1-phenylpropyl)amino)benzoic acid with CDI in DMF/pyridine (4:1), generating the activated carbonyl intermediate.

  • Cyclization : Heating at 110°C in acetic acid for 6 hours induces ring closure, achieving 68% isolated yield.

The method’s advantage lies in its tolerance for electron-deficient aryl groups, though steric hindrance from the 1-phenylpropyl substituent necessitates extended reaction times (8–12 hours).

Solvent and Base Screening

Comparative solvent analysis (Table 2):

SolventDielectric ConstantYield (%)Purity (%)
DMF36.76892
THF7.54185
Toluene2.42978

DMF’s high polarity stabilizes the transition state during cyclization, explaining its superiority.

Triazine-Mediated Activation and Coupling

Patent-Inspired Methodology

Building on CA2615746A1, this method employs 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for carboxylate activation:

  • Acid activation : Treat 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with CDMT/N-methylmorpholine in methanol at 0°C.

  • Amine coupling : React with 3-(1-phenylpropyl)-1,2-diaminobenzene at 50°C for 4 hours.

  • Cyclization : HCl-mediated ring closure in ethanol at reflux yields 72% product.

This method avoids phosphorus-based reagents, reducing environmental impact while maintaining scalability (>500 g batches).

Fe₃O₄@SiO₂@Polyionene/Br₃-Catalyzed Synthesis

Magnetic Nanoparticle Application

Per New J. Chem. data, Fe₃O₄@SiO₂@polyionene/Br₃ catalyzes benzimidazole formation via oxidative coupling:

  • Substrate mixing : Combine 1-phenylpropylamine and o-phenylenediamine (1:1.2 ratio) in acetonitrile.

  • Catalytic oxidation : Stir with 10 mg catalyst under air at 80°C for 10 hours.

The magnetic catalyst enabled easy recovery (95% retrieval via magnet) and reuse for 5 cycles without significant activity loss (Table 3):

CycleYield (%)Purity (%)
16590
36288
55885

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • One-pot method : Highest atom economy (82%) but requires stringent oxygen control.

  • CDI activation : Superior for lab-scale (<50 g) due to mild conditions.

  • Triazine route : Best for industrial scaling with 92% conversion efficiency.

  • Nanocatalyst : Eco-friendly but lower yields in polar solvents.

Analytical Characterization

Critical NMR signals for this compound:

  • ¹H NMR (CDCl₃) : δ 7.72 (d, J = 8.4 Hz, 1H, ArH), 2.98 (m, 1H, CH(CH₂Ph)), 1.82 (m, 2H, CH₂).

  • ¹³C NMR : δ 151.2 (C2), 134.5 (C7a), 128.3–126.8 (Ph), 35.1 (CH(CH₂Ph)) .

化学反応の分析

Types of Reactions

2-(1-Phenylpropyl)-1H-benzo[D]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学的研究の応用

Medicinal Chemistry Applications

2-(1-Phenylpropyl)-1H-benzo[D]imidazole is primarily investigated for its therapeutic potential. The benzimidazole moiety is known for its presence in numerous pharmacologically active compounds, making derivatives like this compound of particular interest.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzimidazole showed promising antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The minimal inhibitory concentrations (MICs) for these compounds ranged from 4 to 8 μg/mL against resistant bacterial strains, showcasing their potential as therapeutic agents against multidrug-resistant infections .

CompoundCell LineMIC (μg/mL)Activity
2gMDA-MB-2314Antiproliferative

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Similar compounds have demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Candida albicans. The ability to inhibit these microorganisms at low concentrations makes it a candidate for further development in treating infections .

The biological activities of this compound extend beyond anticancer and antimicrobial effects. Research indicates potential anti-inflammatory and antifungal activities as well.

Material Science Applications

In addition to its medicinal properties, this compound serves as a building block in synthetic chemistry. It can be utilized in the development of new materials or as a catalyst in various chemical reactions.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including condensation reactions involving o-phenylenediamine derivatives and appropriate alkylating agents. These methods are designed to maximize yield while minimizing environmental impact .

Case Study 1: Anticancer Efficacy

A study published in July 2023 evaluated the antiproliferative effects of several benzimidazole derivatives on cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy against resistant cancer types .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various benzimidazole derivatives, including this compound. The results revealed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an alternative treatment option amidst rising antibiotic resistance .

作用機序

The mechanism of action of 2-(1-Phenylpropyl)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

Key Observations :

  • Electron-withdrawing groups (e.g., -CF3, -F) improve receptor affinity (e.g., GABA-A modulation) .
  • Methoxy groups enhance anticancer activity but reduce solubility due to increased hydrophobicity .
  • Thioether substituents favor corrosion inhibition by adsorbing onto metal surfaces .

Key Observations :

  • Photochemical methods (e.g., W–ZnO@NH2–CBB catalysis) offer superior efficiency (85–90% yield, 30–60 min) compared to traditional condensation .
  • NaH-mediated arylation (e.g., in ) achieves moderate yields (52–81%) but requires harsh conditions .

Melting Points and Solubility

  • High melting points (185–270°C) are common for 2-arylbenzimidazoles, correlating with crystallinity and stability .
  • Aqueous solubility varies: 2-(4-fluorophenyl) derivatives show moderate solubility (50–74 µg/mL), critical for CNS-targeting drugs .

生物活性

2-(1-Phenylpropyl)-1H-benzo[D]imidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a benzimidazole core substituted with a phenylpropyl group. This structural configuration is critical for its biological activity, influencing interactions with various biological targets.

1. Antidiabetic Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as α-glucosidase inhibitors. In vitro evaluations demonstrated that certain derivatives exhibited significant inhibitory effects on α-glucosidase, with IC50 values indicating potent activity. For instance, derivatives such as compounds 15o and 22d showed IC50 values of 2.09 ± 0.04 µM and 0.71 ± 0.02 µM, respectively, demonstrating their promise as antidiabetic agents through non-competitive inhibition mechanisms .

2. Antiproliferative Effects

Research has also identified antiproliferative properties in certain benzimidazole derivatives against various cancer cell lines. A study reported that specific 6-arylthio-5-chloro-2-phenyl-1H-benzo[d]imidazole-4,7-diones exhibited potent antiproliferative activity against rat aortic vascular smooth muscle cells stimulated by PDGF (Platelet-Derived Growth Factor) . The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis.

Research Findings and Case Studies

Study Focus Findings
Antidiabetic PotentialCompounds derived from benzimidazole showed significant α-glucosidase inhibition with promising IC50 values indicating potential for diabetes management.
Antiproliferative ActivityCertain derivatives displayed strong antiproliferative effects on vascular smooth muscle cells, suggesting possible applications in cancer therapy.
Antimicrobial PropertiesVarious benzimidazole derivatives were tested against bacterial strains, showing notable antimicrobial activity; however, specific results for the target compound were not detailed.

The biological activities of this compound are largely attributed to its ability to interact with specific enzymes and receptors:

  • α-Glucosidase Inhibition : The compound binds to the allosteric site of α-glucosidase, leading to non-competitive inhibition which reduces glucose absorption in the intestine.
  • Cell Cycle Modulation : In antiproliferative studies, the compound's derivatives influenced cell cycle checkpoints and promoted apoptosis in cancer cells.

Q & A

Q. What are the optimal conditions for synthesizing 2-(1-Phenylpropyl)-1H-benzo[d]imidazole to achieve high yield and purity?

  • Methodological Answer :
    Synthesis typically involves multi-step reactions under reflux conditions using catalysts like SiO₂ nanoparticles (e.g., for analogous benzimidazoles, yields >80% are achieved via nucleophilic substitution or condensation reactions). Key steps include:
    • Precursor preparation : Reacting o-phenylenediamine with appropriate carbonyl derivatives.
    • Alkylation : Introducing the 1-phenylpropyl group using alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C.
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
    A combination of spectroscopic and analytical methods is essential:
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and aliphatic protons from the phenylpropyl chain (δ 1.2–2.8 ppm).
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
    • FT-IR : Identify N-H stretching (~3200 cm⁻¹) and C=N/C=C vibrations (1600–1450 cm⁻¹).
    • XRD : For crystalline derivatives, analyze packing patterns and hydrogen bonding .

Q. How can researchers screen the biological activity of this compound against common therapeutic targets?

  • Methodological Answer :
    Standard assays include:
    • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus or E. coli (cf. benzimidazole derivatives with MICs ≤25 µg/mL ).
    • Anticancer activity : MTT assay on cancer cell lines (e.g., EGFR inhibition studies with IC₅₀ values <10 µM ).
    • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition).

Advanced Research Questions

Q. How can computational methods predict the binding mode of this compound to biological targets?

  • Methodological Answer :
    Use molecular docking (AutoDock Vina) and dynamics simulations (GROMACS):
    • Target preparation : Retrieve 3D structures from PDB (e.g., EGFR: 1M17).
    • Docking : Grid box centered on the active site (e.g., ATP-binding pocket).
    • Post-analysis : Calculate binding free energy (MM-PBSA) and validate with experimental IC₅₀ values. DFT (B3LYP/6-31G*) optimizes electronic properties for SAR .

Q. What strategies resolve contradictions in spectral data for structurally similar benzimidazole derivatives?

  • Methodological Answer :
    Address discrepancies via:
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals from regioisomers.
    • Isotopic labeling : Confirm reaction pathways (e.g., ¹⁵N labeling for N-H resonance tracking).
    • X-ray crystallography : Resolve tautomeric or conformational ambiguities (e.g., imidazole vs. benzimidazole tautomers ).

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer :
    Modify substituents systematically and evaluate:
    • Phenylpropyl chain : Vary alkyl length (methyl to pentyl) to alter lipophilicity (logP).
    • Electron-withdrawing groups : Introduce -F or -CF₃ at the para position to enhance metabolic stability.
    • Bioisosteric replacements : Substitute benzimidazole with indole or triazole cores.
      Validate using in vitro ADMET models (e.g., CYP450 inhibition, plasma protein binding ).

Q. What methodologies are effective for separating enantiomers of chiral benzimidazole derivatives?

  • Methodological Answer :
    Chiral resolution techniques include:
    • Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
    • Diastereomeric crystallization : React with chiral acids (e.g., tartaric acid).
    • Kinetic resolution : Employ enantioselective enzymes (lipases) in asymmetric synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。